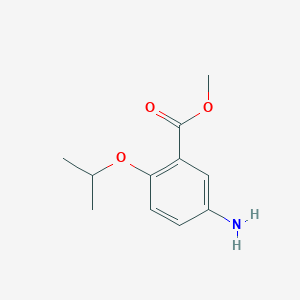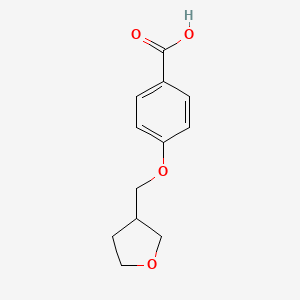
4-(Tetrahydrofuran-3-ylmethoxy)benzoesäure
Übersicht
Beschreibung
4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antihypertensive und lokale Anästhesie
Diese Verbindung wurde synthetisiert und auf ihr Potenzial in der Pharmakologie, insbesondere für antihypertensive und lokale Anästhesie-Aktivitäten, untersucht . Die Struktur dieser Verbindung beinhaltet Elemente, die in Molekülen mit Reserpin-ähnlicher Aktivität vorkommen, was für ihre potenzielle Anwendung bei der Behandlung von Bluthochdruck von Bedeutung ist.
Antifungal-Anwendungen
Im Bereich der pharmazeutischen Chemie wurden Derivate dieser Verbindung auf ihre antifungalen Eigenschaften getestet . Die Untersuchung dieser Derivate könnte zur Entwicklung neuer Antimykotika führen, die zur Behandlung einer Vielzahl von Pilzinfektionen eingesetzt werden können.
Organische Synthese: Elektrophile aromatische Substitutionen
Die Verbindung spielt eine Rolle in der organischen Synthese, insbesondere bei elektrophilen aromatischen Substitutionsreaktionen. Sie kann verwendet werden, um funktionelle Gruppen in aromatische Verbindungen einzuführen, was ein grundlegender Schritt bei der Synthese komplexer organischer Moleküle ist .
Medizinische Chemie: Benzofuranderivate
Benzofuranderivate, die strukturell mit 4-(Tetrahydrofuran-3-ylmethoxy)benzoesäure verwandt sind, wurden auf ihre natürlichen Quellen, Bioaktivität und Synthese untersucht. Diese Verbindungen haben eine Reihe von biologischen Aktivitäten gezeigt und gelten als potenzielle natürliche Leitstrukturen für Medikamente .
Materialwissenschaft: Synthese von fortschrittlichen Materialien
In der Materialwissenschaft könnte diese Verbindung bei der Synthese von fortschrittlichen Materialien eingesetzt werden. Ihre strukturellen Merkmale können vorteilhaft sein, um neue Materialien mit spezifischen Eigenschaften für industrielle Anwendungen zu schaffen .
Biochemie: Enzyminhibition und -aktivierung
Die Verbindung kann in der biochemischen Forschung eine Rolle spielen, insbesondere in Studien zur Enzyminhibition und -aktivierung. Ihre einzigartige Struktur könnte mit Enzymen so interagieren, dass deren Aktivität moduliert wird, was für das Verständnis metabolischer Pfade und das Design von Medikamenten von entscheidender Bedeutung ist .
Industrielle Anwendungen: Referenzstandards für Tests
This compound wird als hochwertiger Referenzstandard in der pharmazeutischen Prüfung verwendet, um die Genauigkeit und Zuverlässigkeit analytischer Ergebnisse in industriellen Umgebungen sicherzustellen .
Forschung in der Materialwissenschaft: Chemische Synthese
Die Rolle der Verbindung in der Materialwissenschaft erstreckt sich auf ihre Verwendung in der chemischen Synthese, wo sie ein Vorläufer oder ein Zwischenprodukt bei der Herstellung von Materialien mit gewünschten chemischen und physikalischen Eigenschaften sein kann .
Wirkmechanismus
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Benzoic acid derivatives are known to have various biological activities, including antimicrobial properties .
Mode of action
The mode of action would depend on the specific target. For instance, benzoic acid is known to interfere with the growth of microorganisms by disrupting their internal pH balance .
Biochemical pathways
Benzoic acid is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid .
Pharmacokinetics
Benzoic acid is known to be rapidly absorbed and metabolized by the liver .
Result of action
Benzoic acid and its derivatives can have various effects depending on their specific chemical structure and the organism they interact with .
Eigenschaften
IUPAC Name |
4-(oxolan-3-ylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWRINTGMPSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)


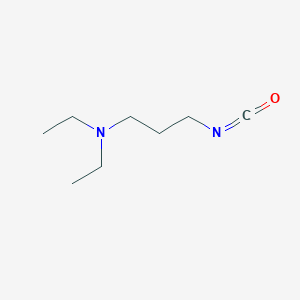
![(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B1453499.png)
![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)

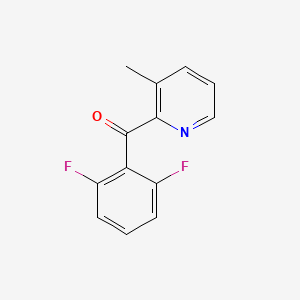

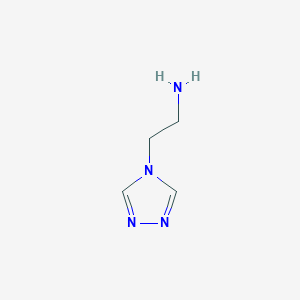
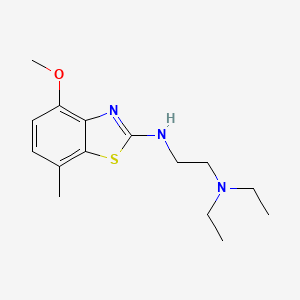
![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)

